2-(4-Benzyl-1-piperazinyl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzyl-1-piperazine.
Condensation Reaction: The 4-benzyl-1-piperazine is then reacted with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.
Hydrazide Formation: The final step involves the reaction of the Schiff base with acetohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-Benzyl-1-piperazinyl)aniline
Uniqueness
Compared to similar compounds, 2-(4-Benzyl-1-piperazinyl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H29N5O |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H29N5O/c1-25(2)21-10-8-19(9-11-21)16-23-24-22(28)18-27-14-12-26(13-15-27)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,24,28)/b23-16+ |
InChI Key |
BLSXTOICUDKZNR-XQNSMLJCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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